molecular formula C18H15Cl3N2S2 B3015080 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole CAS No. 318248-73-6

5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole

Cat. No.: B3015080
CAS No.: 318248-73-6
M. Wt: 429.8
InChI Key: HVCVSLCBNFPWEQ-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazines with 1,3-diketones or alpha,beta-unsaturated carbonyls . The specific synthesis pathway for this compound would depend on the exact starting materials and conditions.


Molecular Structure Analysis

The molecular structure of a compound like this would typically be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy , infrared (IR) spectroscopy, and X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques, including melting point determination, solubility testing, and spectroscopic analyses .

Scientific Research Applications

Synthesis and Structural Studies

A series of N-phenylpyrazolyl aryl methanone derivatives, including compounds similar to 5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole, have been synthesized and characterized for their structural properties. These compounds exhibit potential herbicidal and insecticidal activities, highlighting their relevance in agricultural and pest control applications (Wang et al., 2015).

Biological Activity

The compound's class has been explored for various biological activities. For example, a study conducted by Yokoyama et al. (1984) outlines the preparation of pyrazoles from similar compounds, underlining their pharmaceutical significance (Yokoyama et al., 1984).

Molecular Structure Analysis

Research has been conducted on the molecular structure and interactions of related compounds. For instance, the hydrogen-bonded chains in 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) derivatives have been studied, providing insights into the molecular interactions and crystal structure of such compounds (Trilleras et al., 2005).

Synthesis of Derivatives

Studies also focus on synthesizing derivatives of this compound, exploring their chemical properties and potential applications. For example, the synthesis of 3-[1-(organylsulfanyl)ethyl]- and 3-[2-(organylsulfanyl)ethyl]-5-chloro-1H-pyrazoles has been reported, showing the versatility and range of possible derivatives (Samultsev et al., 2012).

Crystallography and Structural Characterization

Crystallographic studies provide crucial information on the structural aspects of these compounds. Research like that of Kariuki et al. (2021) contributes to understanding the crystal structure and molecular conformation of pyrazole derivatives (Kariuki et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. These can include toxicity, flammability, and reactivity. Safety data is typically determined through laboratory testing and is often included in a compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

5-chloro-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(phenylsulfanylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2S2/c1-23-18(21)13(10-25-16-9-5-8-14(19)17(16)20)15(22-23)11-24-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCVSLCBNFPWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=CC=C2)CSC3=C(C(=CC=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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